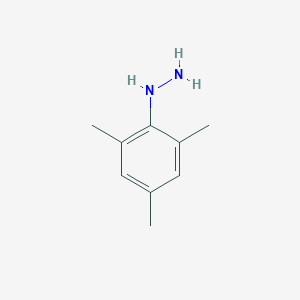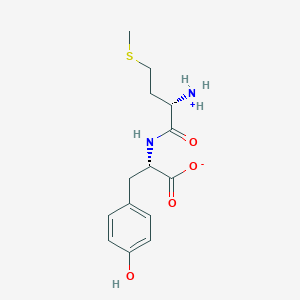
Methionyl-Tyrosine
Descripción general
Descripción
Methionyl-Tyrosine is a dipeptide composed of methionine and tyrosine. It is an incomplete breakdown product of protein digestion or protein catabolism . Methionine is an essential amino acid in humans and plays a critical role in the metabolism and health of many species, including humans .
Synthesis Analysis
The synthesis of Methionyl-Tyrosine involves the translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis . This process demonstrates the inherent promiscuity of bacterial translation .
Molecular Structure Analysis
Methionyl-Tyrosine is related to tyrosine, an amino-acid component of proteins. It contains an extra methyl group in the α-position where tyrosine would have a hydrogen atom .
Chemical Reactions Analysis
In a study, dipeptide synthesis was performed with tyrosine and methionine in the presence of triazine. Then, tripeptides were prepared by the same method with valine and alanine amino acids. New methacrylate monomers were synthesized by the reaction of phenolic OH of tyrosine in tripeptides and methacryloyl chloride .
Physical And Chemical Properties Analysis
Methionine has a molar mass of 149.21 g·mol −1, appears as a white crystalline powder, and is soluble in water . Its melting point is 281 °C (538 °F; 554 K) and it decomposes at this temperature .
Aplicaciones Científicas De Investigación
Biomedical Applications
Methionine (Met), an essential amino acid in the human body, possesses versatile features based on its chemical modification, cell metabolism, and metabolic derivatives . Benefitting from its multifunctional properties, Met holds immense potential for biomedical applications .
Cancer Treatment and Diagnosis
Due to the disordered metabolic state of tumor cells, applications of Met in cancer treatment and diagnosis are summarized in detail .
Treatment of Liver Diseases
The efficacy of S-adenosylmethionine (SAM), as the most important metabolic derivative of Met, for treating liver diseases is mentioned .
Potential Treatment for COVID-19
Met-restriction therapy might be a promising approach to treat COVID-19 .
Aquaculture Applications
DL-Methionyl–DL-Methionine/DL-Methionine supplementation alleviated the adverse effects of dietary low fishmeal levels on growth and intestinal health of Micropterus salmoides .
Anti-inflammatory Effects
Our previous transcriptomic study found that methionyl-methionine (Met-Met) exerts an anti-inflammatory effect in the bovine mammary epithelial cell (MAC-T) at a molecular level .
Direcciones Futuras
The treatment of chronic myeloid leukemia (CML) has been radically changed by the approval of tyrosine kinase inhibitors (TKIs), which target BCR-ABL1 kinase activity . CML is now managed as a chronic disease requiring long-term treatment and close molecular monitoring . This indicates the potential future directions of Methionyl-Tyrosine in medical treatments.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-21-7-6-11(15)13(18)16-12(14(19)20)8-9-2-4-10(17)5-3-9/h2-5,11-12,17H,6-8,15H2,1H3,(H,16,18)(H,19,20)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESQCPHRXOFIPX-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10874592 | |
| Record name | L-Methionyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10874592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methionyl-Tyrosine | |
CAS RN |
13589-04-3 | |
| Record name | L-Methionyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10874592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Met-Tyr?
A1: The molecular formula of Met-Tyr is C14H18N2O4S, and its molecular weight is 306.37 g/mol.
Q2: What is the structure of Met-Tyr and how does it relate to its activity?
A2: Met-Tyr consists of the amino acids methionine and tyrosine linked by a peptide bond. Studies with Met-Tyr analogues, where specific amino acids are substituted, show the importance of the N-terminal and tyrosine residues for activity. For instance, modifying the lysine at position 6 or the histidine at position 1 in a Met-Tyr-containing dodecapeptide still resulted in significant biological activity. Further research is needed to fully elucidate the structure-activity relationships of Met-Tyr and its derivatives.
Q3: How does Met-Tyr exert its ACE inhibitory effect?
A4: While Met-Tyr is known to inhibit ACE , the exact mechanism is not fully elucidated in the provided research. Further studies are needed to understand whether it acts as a competitive, non-competitive, or uncompetitive inhibitor of ACE.
Q4: How does Met-Tyr contribute to antioxidant defense?
A6: Met-Tyr indirectly protects against oxidative stress by inducing the expression of heme oxygenase-1 (HO-1) and ferritin in human umbilical vein endothelial cells. This induction was found to be independent of its ACE inhibitory activity.
Q5: What is the role of HO-1 in Met-Tyr's antioxidant mechanism?
A7: HO-1, induced by Met-Tyr, catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. Bilirubin, the reduced form of biliverdin, exhibits antioxidant properties comparable to those of Met-Tyr in endothelial cell models.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



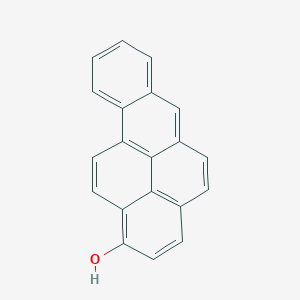
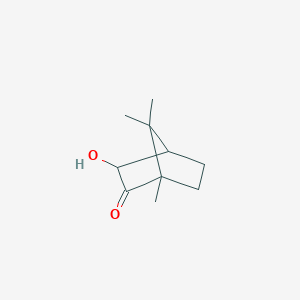
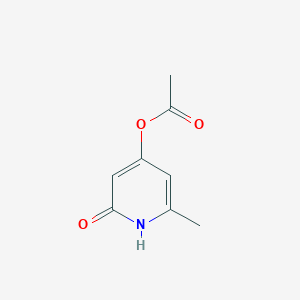

![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)
![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)
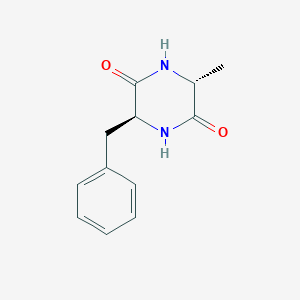


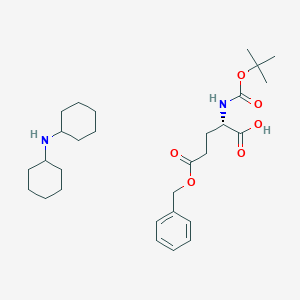
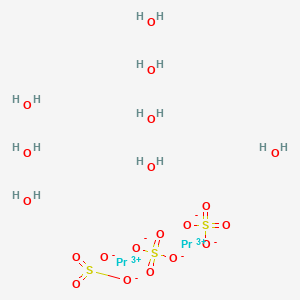

![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)
